molecular formula C10H18O B14625458 2,3,6-Trimethylhept-4-yn-3-ol CAS No. 56269-72-8

2,3,6-Trimethylhept-4-yn-3-ol

Cat. No.: B14625458
CAS No.: 56269-72-8
M. Wt: 154.25 g/mol
InChI Key: QYGFCWWMAQPPSS-UHFFFAOYSA-N
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Description

2,3,6-Trimethylhept-4-yn-3-ol is an organic compound with the molecular formula C10H18O It is a branched alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylhept-4-yn-3-ol can be achieved through several methods. One common approach involves the reaction of a suitable alkyne with a Grignard reagent. For example, the reaction of 2,3,6-trimethylhept-4-yne with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylhept-4-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the triple bond.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 2,3,6-Trimethylhept-4-yn-3-one.

    Reduction: Formation of 2,3,6-Trimethylhept-4-en-3-ol or 2,3,6-Trimethylheptan-3-ol.

    Substitution: Formation of 2,3,6-Trimethylhept-4-yn-3-chloride or 2,3,6-Trimethylhept-4-yn-3-bromide.

Scientific Research Applications

2,3,6-Trimethylhept-4-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylhept-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trimethylheptane
  • 2,3,4-Trimethylhexane
  • 2,6,6-Trimethylhept-4-yn-3-ol

Uniqueness

2,3,6-Trimethylhept-4-yn-3-ol is unique due to its specific arrangement of methyl groups and the presence of both a hydroxyl group and a triple bond.

Properties

CAS No.

56269-72-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,3,6-trimethylhept-4-yn-3-ol

InChI

InChI=1S/C10H18O/c1-8(2)6-7-10(5,11)9(3)4/h8-9,11H,1-5H3

InChI Key

QYGFCWWMAQPPSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC(C)(C(C)C)O

Origin of Product

United States

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